![molecular formula C20H18BrN3S B2442021 N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-60-4](/img/structure/B2442021.png)

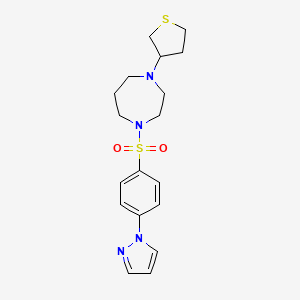

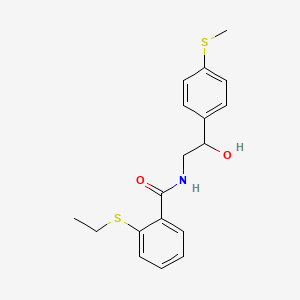

N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

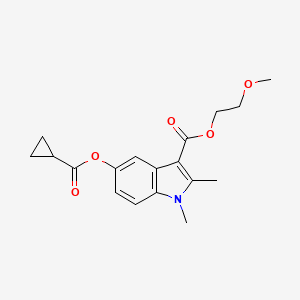

The compound you mentioned is a complex organic molecule that contains several interesting structural components, including a bromophenyl group, a phenyl group, a pyrrolopyrazine group, and a carbothioamide group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl and phenyl groups might be introduced through electrophilic aromatic substitution reactions . The pyrrolopyrazine group could potentially be synthesized through cyclization or ring annulation methods .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrazine group, for example, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could potentially be replaced through a nucleophilic aromatic substitution reaction .科学的研究の応用

Anticancer Activity

Researchers have developed novel chemical scaffolds based on the pyrrolo[1,2-a]pyrazine core, demonstrating significant anticancer activity against prostate and breast cancer cells. A specific derivative, identified as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, showed potent inhibitory effects on cell viability and migration, and induced apoptosis via caspase-3 activation in cancer cells (Seo et al., 2019).

Antimicrobial Agents

Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and shown to exhibit good antimicrobial activities against various microorganisms. These compounds were created using a simple and convenient synthesis process, indicating their potential as antimicrobial agents (Abdel-Wahab et al., 2017).

Heterocyclic Synthesis

Studies on the synthesis of heterocyclic compounds using the pyrazine moiety have led to the creation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the versatility of pyrazine-based compounds in generating diverse molecular structures with potential biological activities (Gad-Elkareem et al., 2011).

Palladium-Catalyzed Arylation

The palladium-catalyzed Suzuki cross-coupling reaction has been applied to 3,4-dihydropyrrolo[1,2-a]pyrazines, facilitating the synthesis of 6-substituted and 6,8-disubstituted derivatives. This method underscores the chemical flexibility of the pyrrolo[1,2-a]pyrazine scaffold for functionalization, relevant to developing new chemical entities (Castellote et al., 2004).

Antidepressant Activity

A series of carbothioamide derivatives have been synthesized and evaluated for their antidepressant activity, demonstrating the potential of pyrazole-based compounds in the development of new therapeutic agents for depression. One compound, in particular, showed significant reduction in immobility time in animal models, comparable to standard treatments (Mathew et al., 2014).

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with a variety of targets, including acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Biochemical Pathways

For example, some pyrazoline derivatives have been reported to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It is known that the activity of similar compounds can be influenced by factors such as lipophilicity .

特性

IUPAC Name |

N-(3-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3S/c21-16-8-4-9-17(14-16)22-20(25)24-13-12-23-11-5-10-18(23)19(24)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAAJWZOERAQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2441940.png)

![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2441950.png)

![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)